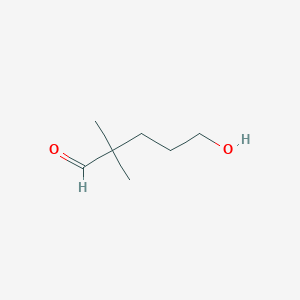

5-Hydroxy-2,2-dimethylpentanal

Description

Overview of Aliphatic Hydroxyaldehyde Class in Organic Chemistry Research

Aliphatic hydroxyaldehydes are a class of organic compounds that contain both a hydroxyl (-OH) and an aldehyde (-CHO) functional group linked by a carbon chain. These bifunctional molecules are valuable building blocks in organic synthesis due to the orthogonal reactivity of the two functional groups. The aldehyde can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol, while the hydroxyl group can be involved in etherification, esterification, or act as a directing group in various reactions. This versatility makes them key intermediates in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and polymers.

Rationale for Investigating 5-Hydroxy-2,2-dimethylpentanal: Structural Features and Synthetic Interest

This compound is a structurally intriguing member of the aliphatic hydroxyaldehyde class. Its specific arrangement of functional groups and substituents warrants a closer look for several reasons:

Gem-Dimethyl Group: The presence of two methyl groups on the carbon atom alpha to the aldehyde, known as a gem-dimethyl group, is a significant structural feature. This arrangement is known to influence the reactivity of the molecule through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This effect can accelerate intramolecular reactions, such as cyclization, by altering the bond angles and bringing the reactive ends of the molecule into closer proximity. wikipedia.org The study of this effect in the context of this compound could provide valuable insights into reaction kinetics and mechanisms.

Potential for Intramolecular Reactions: The linear five-carbon chain separating the hydroxyl and aldehyde groups makes it a suitable candidate for intramolecular cyclization to form a six-membered heterocyclic ring, a common structural motif in many natural products and synthetic compounds. The gem-dimethyl group is expected to facilitate this cyclization.

Chiral Potential: While this compound itself is achiral, its derivatives can be chiral. For instance, reduction of the aldehyde would create a chiral center at C1, and reactions involving the hydroxyl group could also introduce chirality. This makes it a potential precursor for the stereoselective synthesis of complex chiral molecules.

A related compound, 2-amino-5-hydroxy-4,4-dimethylpentanoic acid, has been synthesized using a derivative of this compound, highlighting its potential as a starting material in the synthesis of biologically relevant molecules.

Current Gaps in Fundamental Understanding of this compound Reactivity and Transformation Pathways

Despite its synthetic potential, a thorough review of the scientific literature reveals significant gaps in the fundamental understanding of this compound. There is a notable lack of dedicated research focusing specifically on this compound. Key areas where knowledge is limited include:

Dedicated Synthesis: While general methods for the synthesis of hydroxyaldehydes exist, specific, optimized, and high-yielding synthetic routes to this compound are not well-documented in academic literature.

Spectroscopic Characterization: Detailed spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not readily available in peer-reviewed publications. This fundamental information is crucial for its unambiguous identification and for monitoring its reactions.

Systematic Reactivity Studies: There is a lack of systematic studies on the reactivity of this compound. While its transformation pathways can be predicted based on the chemistry of related hydroxyaldehydes, specific experimental validation and kinetic data are missing. For example, the intramolecular cyclization, oxidation, and reduction reactions have not been thoroughly investigated for this specific molecule.

Transformation Pathways: Research on a related compound, 4,5-dihydroxy-2,2-dimethylpentyl(pyridine)cobaloxime, has shown that it can be converted to 4,4-dimethylpentanal (B3058898). researchgate.netrsc.org This suggests potential rearrangement or fragmentation pathways for this compound under certain conditions, but these have not been explored directly.

Scope and Objectives of Academic Inquiry

The existing knowledge gaps surrounding this compound present several opportunities for academic research. A focused investigation into this compound would aim to:

Develop and optimize efficient synthetic routes for the preparation of this compound.

Carry out comprehensive spectroscopic characterization to establish a complete and reliable set of analytical data.

Conduct systematic studies of its reactivity, including intramolecular cyclization, oxidation, reduction, and other transformations. This would involve investigating the influence of reaction conditions (catalysts, temperature, solvents) on the outcome of these reactions.

Elucidate the precise mechanisms of its key transformations, with a particular focus on the role of the gem-dimethyl group in influencing reaction rates and pathways.

Explore its potential as a versatile building block in the synthesis of novel and valuable organic molecules.

By addressing these objectives, the scientific community can gain a deeper understanding of this intriguing molecule and unlock its full potential in organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

5-hydroxy-2,2-dimethylpentanal |

InChI |

InChI=1S/C7H14O2/c1-7(2,6-9)4-3-5-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

RJIYWRKYNYSLCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCO)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 5 Hydroxy 2,2 Dimethylpentanal

Retrosynthetic Analysis of 5-Hydroxy-2,2-dimethylpentanal

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. For this compound, several disconnections can be proposed based on key bond-forming reactions.

Hydroformylation/Hydroboration Approach: A disconnection of the C1-C2 bond suggests an aldehyde formation step. This points towards a hydroformylation or a hydroboration-oxidation sequence on an alkene precursor. A suitable precursor for this strategy would be 2,2-dimethyl-4-penten-1-ol , where hydroformylation would add a formyl group to the terminal carbon, or ethyl 2,2-dimethylpent-4-enoate , which can be converted to the target via a hydroboration-oxidation and subsequent functional group manipulations. nih.gov

Grignard-based Approach: A disconnection at the C3-C4 bond suggests a nucleophilic addition of an organometallic reagent. A practical approach involves using an acyl anion equivalent for the gem-dimethylated aldehyde portion. This leads to synthons corresponding to an electrophilic protected 3-halopropanol and a nucleophilic acyl anion equivalent derived from isobutyraldehyde (B47883) .

Aldol-type Disconnection: While a classic aldol (B89426) condensation typically forms a β-hydroxy carbonyl compound (with the hydroxyl group at C3), a disconnection at the C4-C5 bond could conceptually lead to formaldehyde (B43269) and a 4,4-dimethylpentanal (B3058898) enolate. However, given the δ-position of the hydroxyl group in the target molecule, a direct one-step aldol condensation is not a viable route. The reaction would require multiple steps or a non-standard variant.

Direct Synthesis Routes

Based on the retrosynthetic analysis, several forward synthetic routes can be devised to prepare this compound.

Aldol Condensation Strategies

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, creating a β-hydroxy carbonyl compound by coupling two carbonyl compounds. wikipedia.org In a typical base-catalyzed mechanism, an enolate ion acts as a strong nucleophile, attacking the carbonyl group of another molecule. uomosul.edu.iq While a direct aldol condensation is not feasible for synthesizing a δ-hydroxy aldehyde like this compound, the principles of aldol chemistry are crucial for creating complex polyketide-like structures and could be employed in a multi-step synthesis of a suitable precursor. caltech.edupitt.edu

Modern aldol reactions utilize a variety of catalysts to improve efficiency and control.

Base and Acid Catalysis: Simple aldehydes and ketones containing α-hydrogens can undergo self-condensation or cross-condensation under the influence of dilute acid or base. uomosul.edu.iqgoogle.com For instance, the industrial synthesis of 2-ethyl-1-hexanol involves an aldol condensation of butanal catalyzed by a base like sodium hydroxide (B78521). libretexts.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool. Proline, for example, is an exceptionally effective catalyst for direct aldehyde-aldehyde aldol reactions. caltech.edu It proceeds through an enamine-based mechanism, allowing for highly enantioselective couplings under mild conditions. princeton.edu Imidazolidinone catalysts have also been developed for the HOMO-raising activation of aldehyde substrates in direct, enantioselective aldol couplings. caltech.edu

Controlling the stereochemistry of the newly formed chiral centers in an aldol reaction is a significant challenge.

Zimmerman-Traxler Model: For metal enolates, the stereochemical outcome can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state. harvard.edu According to this model, (Z)-enolates generally yield syn-aldol adducts, while (E)-enolates produce anti-aldol adducts, by minimizing 1,3-diaxial interactions in the transition state. harvard.edu

Chiral Auxiliaries and Catalysts: High levels of stereocontrol can be achieved using chiral auxiliaries, such as Evans' oxazolidinones, which direct the approach of the electrophile to a specific face of the enolate. harvard.edu Furthermore, asymmetric catalysis using chiral catalysts, like proline, can directly generate enantioenriched aldol products. princeton.edu For example, the proline-catalyzed cross-aldol reaction between propionaldehyde (B47417) and isobutyraldehyde can produce the anti-aldol product with excellent diastereoselectivity (24:1) and enantioselectivity (>99% ee). princeton.edu

Hydroformylation of Unsaturated Precursors

Hydroformylation, or the oxo process, is a major industrial application of homogeneous catalysis that converts an alkene into an aldehyde by adding a formyl group (CHO) and a hydrogen atom across the double bond. scielo.org.mxresearchgate.net This reaction is an atom-economical way to produce aldehydes from simple olefins using synthesis gas (a mixture of CO and H₂). researchgate.net

A direct route to this compound can be envisioned through the hydroformylation of an unsaturated alcohol precursor, such as 2,2-dimethyl-4-penten-1-ol . The reaction would be catalyzed by a transition metal complex, typically based on rhodium or cobalt. Rhodium complexes modified with phosphine (B1218219) ligands are highly effective and are often used in the fine chemical industry. researchgate.net The regioselectivity (linear vs. branched aldehyde) can be controlled by the choice of ligands and reaction conditions. For a terminal alkene, bulky phosphine ligands generally favor the formation of the linear aldehyde, which is the desired product in this case.

An alternative, though less direct, route involves the hydroboration-oxidation of an unsaturated ester. For example, the synthesis of ethyl 5-hydroxy-2,2-dimethylpentanoate has been achieved via the hydroboration-oxidation of ethyl 2,2-dimethylpent-4-enoate. nih.gov This intermediate could then be converted to the target aldehyde through reduction of the ester followed by selective oxidation of the primary alcohol.

Table 1: Typical Reaction Conditions for Rhodium-Catalyzed Hydroformylation

| Parameter | Typical Range | Reference |

| Catalyst | Rhodium complexes, e.g., Rh(acac)(CO)₂ | scielo.org.mxjmcs.org.mx |

| Ligand | Phosphines (e.g., PPh₃, dppe) or Phosphites | researchgate.netgoogle.com |

| Pressure | 400 to 2000 psig | google.com |

| Temperature | 100°C to 160°C | google.com |

| Solvent | Polar solvents (e.g., dioxane) or hydrocarbons | scielo.org.mxgoogle.com |

| H₂:CO Ratio | Typically 1:1 | google.com |

Grignard Reaction-Based Syntheses

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds by the addition of a nucleophilic organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group. youtube.com A plausible synthesis of this compound using this methodology involves the reaction of an acyl anion equivalent with a protected haloalcohol.

This strategy can be executed as follows:

Protection of Isobutyraldehyde: Isobutyraldehyde is first converted into its 1,3-dithiane (B146892) derivative. The C-H proton at the C2 position of the dithiane is acidic and can be removed by a strong base like n-butyllithium to form a potent nucleophile, which serves as an acyl anion equivalent.

Preparation of the Electrophile: 3-Chloro-1-propanol or 3-bromo-1-propanol (B121458) is protected, for example, as a tert-butyldimethylsilyl (TBS) ether, to prevent the acidic hydroxyl proton from reacting with the Grignard or organolithium reagent.

Coupling Reaction: The lithiated dithiane is then reacted with the protected 3-halopropanol in an alkylation reaction to form the carbon skeleton of the target molecule.

Deprotection: Finally, the dithiane is hydrolyzed back to the aldehyde, typically using an oxidizing agent or a mercury(II) salt, and the silyl (B83357) ether is cleaved to reveal the hydroxyl group, yielding this compound.

This sequence provides a controlled and versatile route to the target compound, effectively assembling the molecule from two distinct fragments.

Other Functional Group Interconversions Leading to the Target Compound

The creation of the aldehyde functionality in this compound can be achieved through the oxidation of a primary alcohol. A common method involves the use of pyridinium (B92312) chlorochromate (PCC) in a suitable solvent like dichloromethane (B109758). For instance, 5-(tert-Butyldimethylsilyloxy)-2,2-dimethylpentan-1-ol can be oxidized to the corresponding aldehyde, 5-(tert-butyldimethylsilyloxy)-2,2-dimethylpentanal, using PCC. nih.gov This protecting group strategy is crucial to prevent unwanted side reactions at the hydroxyl group.

Another approach is the reduction of a carboxylic acid ester. For example, an ester derivative can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent at low temperatures. nih.gov Subsequent oxidation, as described above, yields the target aldehyde.

Multi-Step Synthesis Pathways from Readily Available Precursors

Oxidative transformations are key in synthesizing this compound from precursors where the carbon skeleton is already established but the desired oxidation state is not yet achieved. A notable example is the hydroboration-oxidation of an alkene. Starting from ethyl 2,2-dimethylpent-4-enoate, a hydroboration reaction using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by an oxidative workup with hydrogen peroxide and sodium hydroxide yields ethyl 5-hydroxy-2,2-dimethylpentanoate. nih.gov The resulting ester can then be further transformed into the target aldehyde.

The choice of oxidizing agent is critical to selectively target specific functional groups. For instance, in more complex molecules, milder reagents might be employed to avoid over-oxidation or reaction with other sensitive functionalities.

Reductive methods are employed to convert more oxidized functional groups into the desired hydroxyl and aldehyde moieties. A prominent example is the reduction of an ester to a primary alcohol. The synthesis of ethyl 5-hydroxy-2,2-dimethylpentanoate can be followed by its reduction. nih.gov Specifically, the ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. nih.gov This diol can then be selectively oxidized to the hydroxy-aldehyde.

The construction of the carbon framework of this compound can be accomplished through various C-C bond-forming reactions. Aldol-type reactions are particularly relevant. The crossed aldol condensation between propanal and 2-methylpropanal in the presence of a base like sodium hydroxide can lead to the formation of β-hydroxy aldehydes, which are structurally related to the target molecule. rkvisionacademy.com Specifically, this reaction can produce 3-hydroxy-2,2-dimethylpentanal and 3-hydroxy-2,4-dimethylpentanal, illustrating the formation of a carbon skeleton with a hydroxyl and an aldehyde group in a specific relationship. rkvisionacademy.com

Another powerful tool is the Grignard reaction. The reaction between an appropriate Grignard reagent and an epoxide can be used to extend a carbon chain and introduce a hydroxyl group simultaneously. While not a direct synthesis of the target compound, this methodology is fundamental in building similar structures.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic synthesis to maximize yields and minimize side products. This often involves screening different reagents, solvents, temperatures, and reaction times.

For instance, in aldol reactions, the choice of catalyst and reaction temperature can significantly influence the stereochemical outcome and the balance between the desired aldol addition product and potential side reactions like dehydration. rsc.org Catalyst loading is another parameter that is often optimized to achieve a balance between reaction rate and catalyst cost/availability. rsc.org

Below is a data table summarizing key reactions and conditions found in the synthesis of related compounds, which can inform the optimization of the synthesis of this compound.

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

| Hydroboration-Oxidation | Ethyl 2,2-dimethylpent-4-enoate | 1. 9-BBN, THF; 2. EtOH, NaOH, H₂O₂ | Ethyl 5-hydroxy-2,2-dimethylpentanoate | Not specified | nih.gov |

| Reduction | Ethyl 5-(tert-butyldimethylsilyloxy)-2,2-dimethylpentanoate | LiAlH₄, Et₂O | 5-(tert-Butyldimethylsilyloxy)-2,2-dimethylpentan-1-ol | Not specified | nih.gov |

| Oxidation | 5-(tert-Butyldimethylsilyloxy)-2,2-dimethylpentan-1-ol | PCC, CH₂Cl₂ | 5-(tert-Butyldimethylsilyloxy)-2,2-dimethylpentanal | Not specified | nih.gov |

| Aldol Condensation | Propanal and 2-methylpropanal | NaOH (dilute) | 3-Hydroxy-2,2-dimethylpentanal and other products | Not specified | rkvisionacademy.com |

Green Chemistry Principles in Synthesis Development

The application of green chemistry principles is an increasingly important consideration in modern synthetic chemistry. This involves the use of less hazardous reagents, more efficient reactions (atom economy), and environmentally benign solvents.

In the context of synthesizing this compound, several aspects can be viewed through a green chemistry lens. The use of catalytic methods, such as the aldol reaction with a catalytic amount of base, is preferable to stoichiometric reagents. uomosul.edu.iq

The development of enzymatic or biocatalytic methods represents a significant step towards greener synthesis. For example, enzymatic reactions are often performed in aqueous media under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. While a direct enzymatic synthesis of this compound is not prominently documented, the use of enzymes like serine hydroxymethyltransferase (SHMT) for the synthesis of related amino-hydroxy acids from aldehydes highlights the potential of biocatalysis in this area.

Furthermore, the choice of solvents and reagents has a significant environmental impact. The replacement of hazardous solvents like dichloromethane with more benign alternatives is a key goal of green chemistry. Similarly, avoiding heavy metal-based oxidizing agents like chromium reagents in favor of greener alternatives, such as those based on molecular oxygen or hydrogen peroxide with a suitable catalyst, would be a significant improvement. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 2,2 Dimethylpentanal

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations. However, the presence of two methyl groups on the adjacent carbon atom introduces significant steric hindrance, which can modulate the reaction rates and, in some cases, the reaction pathways compared to less hindered aldehydes.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The steric bulk of the 2,2-dimethyl group in 5-Hydroxy-2,2-dimethylpentanal is expected to slow down the rate of nucleophilic attack compared to unhindered aldehydes.

Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to aldehydes to form alcohols. The reaction of this compound with a Grignard reagent would proceed after protecting the hydroxyl group to prevent an acid-base reaction. The addition of the Grignard reagent to the aldehyde carbonyl would result in the formation of a secondary alcohol upon acidic workup.

Wittig Reaction: The Wittig reaction provides a valuable method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). For this compound, this reaction would convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon chain and the introduction of various substituents. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used.

Intramolecular Hemiacetal Formation: Due to the presence of a hydroxyl group at the 5-position, this compound can undergo a reversible intramolecular nucleophilic addition to form a cyclic hemiacetal, also known as a lactol. This results in a six-membered tetrahydropyran (B127337) ring, which is thermodynamically favored. The equilibrium between the open-chain aldehyde and the cyclic hemiacetal is a key characteristic of this molecule.

Table 1: Examples of Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Product Type | Structural Features of Product from this compound |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | A new R-group and a hydroxyl group at the former carbonyl carbon. |

| Wittig Reagent (Ph₃P=CHR) | Alkene | A C=CHR group replacing the C=O group. |

| Hydroxyl group (intramolecular) | Cyclic Hemiacetal (Lactol) | A six-membered tetrahydropyran ring. |

Aldehydes are readily oxidized to carboxylic acids. The presence of a hydrogen atom on the carbonyl carbon makes them susceptible to a wide range of oxidizing agents.

Tollens' Test: The Tollens' test, also known as the silver-mirror test, is a classic qualitative test for aldehydes. wikipedia.org Tollens' reagent, an alkaline solution of diamminesilver(I) complex, oxidizes the aldehyde to a carboxylate anion, while the silver(I) ions are reduced to metallic silver, forming a characteristic mirror on the inner surface of the reaction vessel. wikipedia.org this compound is expected to give a positive Tollens' test, indicating the presence of the aldehyde functionality.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize this compound to the corresponding carboxylic acid, 5-hydroxy-2,2-dimethylpentanoic acid. multiscreensite.comlibretexts.org The reaction with potassium permanganate is typically carried out under acidic or basic conditions. multiscreensite.commychemblog.com

The aldehyde group can be reduced to a primary alcohol. This transformation can be achieved using various reducing agents.

Complex Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comlibretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reduction of this compound with these reagents would yield 2,2-dimethylpentane-1,5-diol. nih.gov LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents, whereas NaBH₄ can be used in alcoholic or even aqueous solutions. masterorganicchemistry.comlibretexts.org

Catalytic Hydrogenation: The aldehyde can also be reduced to an alcohol via catalytic hydrogenation, typically using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Clemmensen and Wolff-Kishner Reductions: For the complete deoxygenation of the aldehyde to a methyl group, harsher conditions are required. The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid, while the Wolff-Kishner reduction uses hydrazine (B178648) and a strong base at high temperatures. These reactions would convert the aldehyde group of this compound into a methyl group, though the acidic conditions of the Clemmensen reduction might affect the hydroxyl group. byjus.com

Table 2: Comparison of Reducing Agents for the Aldehyde Group

| Reagent | Product | Typical Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, room temperature | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether (e.g., THF), followed by aqueous workup | Reduces aldehydes, ketones, esters, carboxylic acids, etc. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Primary Alcohol | Varies with catalyst and substrate | Reduces C=C and C≡C bonds as well |

| Clemmensen Reduction (Zn(Hg), HCl) | Alkane (CH₃) | Reflux in concentrated HCl | Not suitable for acid-sensitive substrates byjus.com |

| Wolff-Kishner Reduction (N₂H₄, KOH) | Alkane (CH₃) | High temperature in a high-boiling solvent | Suitable for base-stable substrates |

Aldol (B89426) Condensation: Aldehydes possessing at least one α-hydrogen can undergo aldol condensation in the presence of a base or acid catalyst. However, this compound lacks α-hydrogens due to the gem-dimethyl substitution at the C2 position. Therefore, it cannot act as the enolate component in an aldol reaction. It can, however, act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that does have α-hydrogens. evitachem.com

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl group in this compound exhibits the typical reactivity of a primary alcohol, although the steric hindrance from the nearby gem-dimethyl group can influence reaction rates.

Fischer Esterification: In the presence of an acid catalyst, the hydroxyl group can react with a carboxylic acid to form an ester. This reversible reaction is known as the Fischer esterification. To drive the equilibrium towards the product, either the water formed is removed, or an excess of one of the reactants (typically the alcohol or carboxylic acid) is used. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Reaction with Acyl Chlorides: A more reactive method for ester formation involves the reaction of the hydroxyl group with an acyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl produced. This method is generally faster and not reversible compared to the Fischer esterification.

Williamson Ether Synthesis: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. byjus.comscienceinfo.com This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by a nucleophilic substitution (S_N2) reaction with an alkyl halide. byjus.comscienceinfo.com The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. scienceinfo.com

Dehydration Reactions

The dehydration of this compound involves the elimination of a water molecule, a reaction that can be catalyzed by acids or occur under thermal conditions. The presence of both a hydroxyl group and an aldehyde functionality allows for several potential dehydration pathways, leading to the formation of unsaturated aldehydes or cyclic ethers.

Under acidic conditions, the reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (H₂O). Subsequent elimination can occur via different routes. One possibility is the formation of a double bond in the carbon chain. Depending on which adjacent proton is removed, this could lead to the formation of 2,2-dimethylpent-4-enal or 2,2-dimethylpent-5-enal. The stability of the resulting alkene, governed by Zaitsev's rule, would favor the formation of the more substituted alkene, 2,2-dimethylpent-4-enal.

Alternatively, intramolecular nucleophilic attack of the carbonyl oxygen on the carbocation formed after the departure of water can lead to the formation of a cyclic ether. The formation of five or six-membered rings is generally favored thermodynamically. In the case of this compound, this would lead to the formation of a substituted tetrahydropyran.

Intramolecular Cyclization Pathways

Hemiacetal Formation

In solution, this compound is expected to exist in equilibrium with its cyclic hemiacetal form. This intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the aldehyde. Given the five-carbon chain separating the hydroxyl and aldehyde groups, the formation of a six-membered ring is sterically and thermodynamically favorable.

This equilibrium between the open-chain hydroxy aldehyde and the cyclic hemiacetal is a dynamic process. The stability of the cyclic hemiacetal is influenced by factors such as solvent and temperature. The formation of a six-membered ring, a tetrahydropyranol derivative, is generally preferred over smaller or larger ring structures due to minimal ring strain.

Ring Closure to Heterocycles

Beyond the formation of a hemiacetal, this compound can undergo further reactions to form more stable heterocyclic compounds. The cyclic hemiacetal intermediate can be a precursor to these heterocycles. For instance, under acidic conditions, the hemiacetal can be dehydrated to form a cyclic enol ether, a dihydropyran derivative.

Furthermore, if the initial dehydration leads to an unsaturated aldehyde, subsequent intramolecular reactions can also lead to heterocyclic systems. For example, if 2,2-dimethylpent-4-enal is formed, an intramolecular ene reaction or a Prins-type cyclization could potentially lead to the formation of cyclopentane (B165970) or cyclohexane (B81311) derivatives, though these pathways are generally less common than the direct cyclization of the hydroxy aldehyde. The specific reaction conditions, including the type of catalyst and temperature, will ultimately dictate the predominant cyclization pathway and the structure of the resulting heterocyclic product.

Reactivity of the Alkyl Chain and Geminal Dimethyl Group

Free Radical Reactions

The alkyl chain and the geminal dimethyl group of this compound are susceptible to attack by free radicals. The reactivity of different C-H bonds towards radical abstraction depends on the stability of the resulting alkyl radical. In general, the order of stability for alkyl radicals is tertiary > secondary > primary.

For this compound, there are primary, secondary, and tertiary C-H bonds, in addition to the aldehydic C-H bond. The aldehydic hydrogen is particularly susceptible to abstraction due to the resonance stabilization of the resulting acyl radical. The geminal dimethyl group at the C2 position consists of primary hydrogens. While primary C-H bonds are generally less reactive than secondary or tertiary ones, the high number of these hydrogens (six) increases the statistical probability of their abstraction.

Free radical reactions are typically initiated by heat or light, often in the presence of a radical initiator such as a halogen or a peroxide. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, a radical initiator would abstract a hydrogen atom from the molecule to form a carbon-centered radical. This radical can then participate in various propagation steps, such as reacting with another molecule or rearranging.

Kinetics and Rate Coefficients

The following table presents experimentally determined rate coefficients for the reaction of hydroxyl radicals with structurally related alkanes. This data can be used to estimate the reactivity of different parts of the this compound molecule. The presence of the geminal dimethyl group in 2,2-dimethylpentane (B165184) provides a model for the reactivity of that moiety in the target molecule.

| Compound | Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| n-Pentane | 298 | 3.80 x 10⁻¹² |

| 2,2-Dimethylpropane | 298 | 0.89 x 10⁻¹² |

| 2,2-Dimethylbutane | 298 | 2.40 x 10⁻¹² |

| 2,2-Dimethylpentane | 298 | 3.60 x 10⁻¹² |

The rate coefficients indicate that the reactivity of alkanes with •OH radicals increases with the size of the alkyl chain. The lower reactivity of 2,2-dimethylpropane (neopentane) compared to n-pentane, despite having the same number of carbon atoms, can be attributed to the presence of only primary hydrogens and steric hindrance around the quaternary carbon. The reactivity of 2,2-dimethylpentane is comparable to that of n-pentane, suggesting that the increased chain length counteracts the effect of the sterically hindered gem-dimethyl group.

Based on this data, it can be inferred that the hydrogens on the alkyl chain of this compound will be susceptible to abstraction by hydroxyl radicals, with the secondary hydrogens being the most likely sites of initial attack, followed by the primary hydrogens of the gem-dimethyl and terminal methyl groups. The aldehydic hydrogen is also expected to be highly reactive towards radical abstraction.

Branching Ratios of Reaction Channels

There is no available scientific literature that reports on the branching ratios for the various reaction channels of this compound. Investigations into the competitive pathways, such as oxidation of the alcohol versus the aldehyde, or intramolecular cyclization, have not been published.

Identification of Atmospheric Degradation Products

Detailed studies identifying the specific atmospheric degradation products of this compound are not present in the available literature. While it can be hypothesized that its reaction with hydroxyl radicals in the atmosphere would lead to a variety of smaller, oxygenated compounds, no experimental or modeling studies have been published to confirm the identities and yields of these products.

Hydrogen Atom Abstraction Studies

No specific studies on hydrogen atom abstraction from the different positions of the this compound molecule have been found in the scientific literature. The relative rates of abstraction from the hydroxyl group, the carbon bearing the hydroxyl group, or the aldehydic proton have not been experimentally determined or computationally modeled for this specific compound.

Concerted and Cascade Reactions Involving Multiple Functional Groups

There is a lack of published research on concerted or cascade reactions involving the dual functionality of this compound. The potential for intramolecular reactions, such as the formation of cyclic hemiacetals, is a key area of its chemistry that remains unexplored in the literature.

Stereochemical Outcomes of Reactions

Information regarding the stereochemical outcomes of reactions involving this compound is not available. As the molecule is achiral, studies of stereoselectivity would require its reaction with chiral reagents or catalysts, and no such investigations have been reported.

Derivatization and Functionalization Strategies for Advanced Chemical Synthesis

Formation of Specific Derivatives

The presence of two distinct reactive sites in 5-Hydroxy-2,2-dimethylpentanal—the nucleophilic hydroxyl group and the electrophilic aldehyde group—allows for selective chemical modifications to yield a range of derivatives. These transformations can be employed to alter the compound's physical and chemical properties, or to introduce new functionalities for subsequent reactions.

The reaction of the aldehyde group in this compound with hydroxylamine (B1172632) or its salts leads to the formation of the corresponding oxime. This condensation reaction is a well-established method for the derivatization of aldehydes and ketones. The resulting this compound oxime would feature a C=NOH functional group in place of the original aldehyde.

The formation of oximes is often catalyzed by either acid or base and proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The reaction can be represented as follows:

Reactants: this compound, Hydroxylamine (NH₂OH)

Product: this compound oxime

Byproduct: Water (H₂O)

This derivatization is significant as oximes can exhibit geometric isomerism (E/Z isomers) and serve as intermediates for further transformations, such as reduction to amines or rearrangement reactions like the Beckmann rearrangement.

Table 1: Theoretical Reaction Parameters for Oxime Formation

| Parameter | Value/Condition |

| Reactants | This compound, Hydroxylamine hydrochloride |

| Solvent | Ethanol/Water |

| Catalyst | Sodium acetate (B1210297) (as a base to neutralize HCl) |

| Temperature | Room temperature to gentle heating |

| Product | This compound oxime |

The aldehyde functionality of this compound can be protected by converting it into an acetal (B89532). This is typically achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst. The hydroxyl group within the same molecule could potentially participate in an intramolecular reaction to form a cyclic hemiacetal, which can then react with another molecule of alcohol to form a cyclic acetal. More commonly, an external diol, such as ethylene (B1197577) glycol, is used to form a stable cyclic acetal, a 1,3-dioxolane (B20135) derivative.

This protection strategy is crucial in multi-step syntheses where the aldehyde group needs to be preserved while other parts of the molecule undergo reaction. The acetal group is stable under neutral and basic conditions and can be readily deprotected back to the aldehyde using aqueous acid.

The hydroxyl group of this compound can be readily derivatized to form esters and ethers.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst or a base, respectively, will yield an ester. For instance, reacting this compound with acetic anhydride (B1165640) would produce 5-acetoxy-2,2-dimethylpentanal.

Ether Formation: The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide, would lead to the formation of an ether. For example, treatment with sodium hydride and methyl iodide would yield 5-methoxy-2,2-dimethylpentanal.

These functionalizations are useful for modifying the polarity and reactivity of the hydroxyl group.

The aldehyde group can be converted into various amine derivatives through reductive amination. This process involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. This one-pot procedure provides a direct route to a wide range of secondary and tertiary amines.

For example, the reaction of this compound with ammonia (B1221849) in the presence of a reducing agent would yield the corresponding primary amine, 5-amino-2,2-dimethylpentan-1-ol.

Use as a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, where both the hydroxyl and aldehyde groups can be strategically utilized to construct larger carbon skeletons.

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). These enzymatic assembly lines utilize simple acyl-CoA precursors as building blocks. While there is no direct evidence in the provided search results for the use of this compound in polyketide synthesis, its structure contains features that are analogous to intermediates in polyketide biosynthesis.

Theoretically, a molecule like this compound could be envisioned as a synthon that could be incorporated into a polyketide-like chain. The hydroxyl group at the C5 position and the aldehyde at C1 resemble a reduced and oxidized polyketide backbone, respectively. In a synthetic context, the aldehyde could undergo olefination or aldol-type reactions to extend the carbon chain, while the hydroxyl group could be used for further functionalization or as a stereocenter to guide subsequent transformations.

Table 2: Potential Reactions of this compound in Complex Synthesis

| Reaction Type | Functional Group Involved | Potential Outcome |

| Wittig Reaction | Aldehyde | Carbon-carbon double bond formation |

| Aldol (B89426) Condensation | Aldehyde | Formation of a β-hydroxy aldehyde or an α,β-unsaturated aldehyde |

| Grignard Reaction | Aldehyde | Formation of a secondary alcohol |

| Oxidation | Hydroxyl | Conversion to a ketone or carboxylic acid |

| Mitsunobu Reaction | Hydroxyl | Inversion of stereochemistry or introduction of a nucleophile |

Carbohydrate Synthesis Approaches

While not a carbohydrate itself, this compound can serve as a foundational molecule for the synthesis of carbohydrate analogues and other polyhydroxylated structures. The presence of a terminal aldehyde and a primary hydroxyl group allows for intramolecular cyclization, mimicking the formation of pyranose rings in monosaccharides.

One key approach involves the acid-catalyzed intramolecular hemiacetal formation of this compound. This equilibrium process leads to the formation of a six-membered tetrahydropyran (B127337) ring, a core structure in many carbohydrates. The resulting cyclic hemiacetal can then be further functionalized. For instance, reduction of the hemiacetal can yield a stable tetrahydropyran diol, while oxidation can produce a lactone.

Furthermore, the principles of the Prins-type cyclization can be applied, where the aldehyde of this compound reacts with an alkene in the presence of a Lewis acid to construct a tetrahydropyran ring. While this is an intermolecular reaction, it highlights the utility of the aldehyde functionality in forming pyran-like structures.

The gem-dimethyl group at the C2 position can influence the stereochemical outcome of these cyclization reactions, potentially directing the formation of specific diastereomers. This steric hindrance can be advantageous in achieving selectivity in subsequent glycosylation or derivatization reactions, where controlled access to the anomeric center is crucial.

Below is a table summarizing potential reactions of this compound in carbohydrate-like synthesis:

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Intramolecular Hemiacetal Formation | Acid or base catalysis | Cyclic Hemiacetal (Tetrahydropyranol) | Precursor to pyranose analogues |

| Reduction of Hemiacetal | NaBH4, LiAlH4 | Tetrahydropyran Diol | Stable polyol structure |

| Oxidation of Hemiacetal | Mild oxidizing agents (e.g., PCC, DMP) | Lactone | Key intermediate in organic synthesis |

| Prins-type Cyclization | Lewis Acid, Alkene | Substituted Tetrahydropyran | Construction of complex cyclic ethers |

Scaffold Construction for Natural Products

The tetrahydropyran motif is a prevalent scaffold in a vast array of natural products, including polyketides and marine macrolides. This compound provides a valuable starting point for the construction of such scaffolds.

An important strategy is the intramolecular aldol reaction. Under basic conditions, an enolate can be formed at the C3 position (if hydrogens are available, which is not the case for the title compound, thus requiring an analogous substrate without the gem-dimethyl group for this specific reaction) or, more relevantly, the aldehyde can act as an electrophile in reactions with other nucleophiles to initiate cyclization. However, a more direct application for this compound is its use in building larger structures that can subsequently cyclize.

For instance, the hydroxyl group can be protected, and the aldehyde can undergo various C-C bond-forming reactions such as aldol additions, Wittig reactions, or Grignard additions. These reactions extend the carbon chain and introduce new functionalities. Subsequent deprotection of the hydroxyl group can then trigger a cyclization event, such as an intramolecular etherification (Williamson ether synthesis) or a lactonization, to form the desired heterocyclic scaffold.

The gem-dimethyl group plays a crucial role in these strategies. It can act as a conformational lock, restricting the flexibility of the carbon chain and predisposing the molecule to cyclize in a specific manner. This can lead to higher yields and greater stereocontrol in the formation of the cyclic product.

The following table outlines strategies for using this compound in scaffold construction:

| Synthetic Strategy | Key Reactions | Resulting Scaffold | Relevance to Natural Products |

| Chain Extension and Cyclization | Aldol addition, Wittig reaction, Grignard reaction, followed by intramolecular etherification | Substituted Tetrahydropyrans | Core of polyketides, ionophore antibiotics |

| Tandem Reactions | Michael addition followed by intramolecular cyclization | Functionalized Cyclic Ethers | Building blocks for complex natural products |

| Diastereoselective Annulation | Formal [4+2] annulation with allylsilanes | Dihydropyran derivatives | Versatile intermediates for further elaboration |

Design of Precursors for Downstream Chemical Transformations

The bifunctional nature of this compound makes it an excellent precursor for a variety of downstream chemical transformations, allowing for the synthesis of diverse and complex molecules. The differential reactivity of the aldehyde and hydroxyl groups can be exploited to achieve selective modifications.

The aldehyde group is highly reactive towards nucleophiles and can be readily transformed into a wide range of functional groups. For example, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an imine, oxime, or hydrazone. These transformations introduce new reactive handles for further synthetic manipulations.

The primary hydroxyl group can be protected with a variety of protecting groups, allowing for the selective reaction of the aldehyde. Alternatively, the hydroxyl group can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

The combination of these transformations allows for the design of a multitude of synthetic pathways. For example, protection of the hydroxyl group followed by a Wittig reaction on the aldehyde and subsequent deprotection and oxidation of the alcohol would yield an unsaturated carboxylic acid. This product could then serve as a precursor for Michael additions or other conjugate addition reactions.

The table below details some of the key functional group transformations of this compound for precursor design:

| Functional Group Transformation | Reagents | Product Functional Group | Application as a Precursor |

| Oxidation of Aldehyde | Jones reagent, PCC, DMP | Carboxylic Acid | Precursor for amides, esters, and other acid derivatives |

| Reduction of Aldehyde | NaBH4, LiAlH4 | Primary Alcohol | Leads to a 1,5-diol, a precursor for polyesters and polyethers |

| Reductive Amination | Amine, NaBH3CN | Secondary or Tertiary Amine | Synthesis of nitrogen-containing heterocycles and alkaloids |

| Protection of Hydroxyl Group | TBDMSCl, MOMCl | Silyl (B83357) or MOM Ether | Allows for selective manipulation of the aldehyde group |

| Activation of Hydroxyl Group | TsCl, MsCl | Tosylate, Mesylate | Precursor for nucleophilic substitution and elimination reactions |

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, applying the principles of quantum mechanics to predict molecular properties. rsc.orgnih.gov These calculations can determine the electronic structure and energy of molecules, providing a foundation for understanding their stability and reactivity. acs.org

Geometry Optimization and Conformational Analysis

Any molecule can exist in various spatial arrangements known as conformations, which arise from the rotation around single bonds. ifes.edu.brlibretexts.org Conformational analysis is the study of the energies of these different conformations to identify the most stable structures. ifes.edu.br For this compound, rotation around the C-C single bonds would lead to a multitude of possible conformers.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. ifes.edu.br This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, a thorough conformational search would be performed, followed by geometry optimization of the identified unique conformers using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Illustrative Data: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O-C5-C4-C3) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 0.85 |

| C | -60° (gauche) | 0.85 |

| D | 0° (syn) | 3.50 |

Note: This table is illustrative and contains hypothetical data to demonstrate the typical output of a conformational analysis. The relative energies would be calculated using a selected level of theory and basis set.

Electronic Structure Analysis

Once the geometry of the most stable conformer is determined, its electronic structure can be analyzed to understand its reactivity. This involves examining the distribution of electrons within the molecule. Key aspects of this analysis include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. An electrostatic potential (ESP) map highlights regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms of the hydroxyl and aldehyde groups would be expected to be regions of high negative electrostatic potential.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or identifying the molecule. wisc.edu

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. scispace.com The frequencies of the O-H and C=O stretching modes in this compound would be of particular interest for its characterization. libretexts.orgpressbooks.publibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. scispace.com These predicted shifts can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. libretexts.orgpressbooks.pub

Illustrative Data: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Property | Functional Group | Predicted Value |

| IR Frequency | O-H stretch | ~3400 cm⁻¹ |

| C=O stretch | ~1720 cm⁻¹ | |

| C-O stretch | ~1050 cm⁻¹ | |

| ¹H NMR Shift | -CHO | ~9.6 ppm |

| -CH₂-OH | ~3.6 ppm | |

| -OH | ~2.5 ppm | |

| ¹³C NMR Shift | C=O | ~205 ppm |

| C-OH | ~60 ppm |

Note: This table is illustrative and contains hypothetical data based on typical values for these functional groups. Actual predicted values would depend on the computational method used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, known as the reaction mechanism. nih.govacs.orgrsc.org This involves identifying reactants, products, intermediates, and transition states. rsc.org

Transition State Characterization

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. umn.eduwikipedia.orglibretexts.org Locating and characterizing the transition state is crucial for understanding the kinetics of a reaction. umn.eduox.ac.uk Computational methods can be used to find the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov For a reaction involving this compound, such as its oxidation or reduction, computational modeling could be used to characterize the transition state for the key chemical transformation.

Potential Energy Surface Mapping

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. researchgate.netwikipedia.org By mapping the PES, chemists can visualize the entire course of a reaction. researchgate.net The PES shows the reactants and products as valleys (energy minima) and the transition states as saddle points connecting these valleys. libretexts.org The path of lowest energy connecting reactants to products through the transition state is known as the reaction coordinate. libretexts.org For a reaction of this compound, a detailed PES would provide a comprehensive picture of the energy landscape, revealing the most likely reaction pathway and the energies of all species involved.

Biological Interactions and Roles Non Clinical Contexts

Investigation as a Metabolite or By-product in Biological Systems

Direct evidence for the natural occurrence of 5-Hydroxy-2,2-dimethylpentanal as a metabolite or by-product in biological systems is not extensively documented in peer-reviewed literature. Aldehydes and alcohols are common intermediates in microbial metabolism, often arising from the breakdown of more complex organic molecules or as by-products of fermentation processes.

Many microorganisms, including bacteria and fungi, possess enzymes capable of producing a wide array of volatile and non-volatile organic compounds, some of which are structurally related to this compound. For instance, various fungal species are known to produce a diverse range of metabolites, including alcohols and aldehydes, which can have roles in cell signaling or as antimicrobial agents. While specific detection of this compound has not been reported, it is plausible that it could be a minor, transient intermediate in the metabolic pathways of certain organisms, particularly those that metabolize branched-chain hydrocarbons or related structures.

The table below summarizes common classes of microbial metabolites and the potential for this compound to be a member of these classes.

| Metabolite Class | General Function in Microorganisms | Potential for this compound |

| Alcohols | Solvents, signaling molecules, antimicrobial agents | High, due to the hydroxyl group |

| Aldehydes | Reactive intermediates, signaling molecules, toxins | High, due to the aldehyde group |

| Volatile Organic Compounds (VOCs) | Interspecies communication, defense | Moderate, depending on its volatility |

Enzymatic Biotransformations and Substrate Specificity

While specific enzymes that act on this compound have not been characterized, its structure suggests it could be a substrate for several well-known enzyme families. The reactivity of the aldehyde and alcohol functional groups would be the primary sites for enzymatic action.

Alcohol Dehydrogenases (ADHs) could catalyze the reversible oxidation of the primary alcohol group to the corresponding aldehyde, or the reduction of the aldehyde to a diol. The substrate specificity of ADHs varies widely, with some enzymes accommodating a broad range of aliphatic alcohols.

Aldehyde Dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. This is a common detoxification pathway in many organisms, as aldehydes can be toxic at high concentrations. It is highly probable that an ALDH could convert this compound to 5-hydroxy-2,2-dimethylpentanoic acid.

The table below outlines potential enzymatic transformations of this compound.

| Enzyme Class | Potential Reaction | Product |

| Alcohol Dehydrogenase (ADH) | Oxidation of the hydroxyl group | 2,2-Dimethyl-5-oxopentanal |

| Alcohol Dehydrogenase (ADH) | Reduction of the aldehyde group | 2,2-Dimethylpentane-1,5-diol |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group | 5-Hydroxy-2,2-dimethylpentanoic acid |

Role in Biochemical Pathways

There is no direct evidence to place this compound in any specific, established biochemical pathway. However, based on its structure, it could theoretically be an intermediate in pathways involving the degradation of branched-chain alkanes or in the biosynthesis of certain natural products.

In hypothetical degradation pathways, microorganisms could potentially produce this compound from the oxidation of a larger precursor molecule containing a gem-dimethyl group. Subsequently, as described in the enzymatic biotransformations section, it would likely be further oxidized to the corresponding carboxylic acid and then enter central metabolism.

Potential as a Precursor for Natural Product Synthesis

The gem-dimethyl group is a common structural motif in a large and diverse class of natural products known as terpenoids (or isoprenoids). Terpenoids are synthesized from five-carbon isoprene (B109036) units, and their biosynthesis involves the formation of various intermediates. While this compound is not a direct precursor in the canonical terpene biosynthesis pathways (the mevalonate (B85504) and MEP pathways), its structure makes it an interesting potential building block in synthetic biology or in hypothetical, non-canonical biosynthetic routes.

The combination of a reactive aldehyde and a hydroxyl group, along with the sterically hindering gem-dimethyl group, could be utilized by engineered enzymes to create novel molecular scaffolds. For instance, the aldehyde could undergo aldol-type condensations, while the hydroxyl group could be a site for glycosylation or acylation, leading to a variety of derivatives. The gem-dimethyl arrangement is a key feature in many bioactive natural products, contributing to their conformational stability and interaction with biological targets.

The table below lists some classes of natural products and speculates on the potential, though unproven, role of this compound as a precursor.

| Natural Product Class | Key Structural Features | Potential Role of this compound as a Precursor |

| Terpenoids | Isoprene units, often with gem-dimethyl groups | Could be a synthetic building block for novel, non-natural terpenoid-like structures. |

| Polyketides | Derived from acetyl-CoA and malonyl-CoA | Less likely, but could potentially be incorporated as a starter or extender unit in engineered polyketide synthases. |

| Alkaloids | Nitrogen-containing compounds | Unlikely to be a direct precursor due to the lack of nitrogen. |

Advanced Applications in Chemical Sciences and Engineering

Application as a Model Compound for Reaction Mechanism Studies

The structure of 5-Hydroxy-2,2-dimethylpentanal makes it an excellent candidate for studying specific photochemical reaction mechanisms, particularly intramolecular hydrogen abstraction. The presence of a hydroxyl group at the γ-carbon (the third carbon atom from the carbonyl group) allows it to serve as a model for the Norrish Type II reaction. wikipedia.orgedurev.inyoutube.com

In this type of photochemical reaction, the excited carbonyl group abstracts a hydrogen atom from the γ-position through a six-membered transition state, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgchem-station.com This intermediate can then undergo one of two primary pathways: cleavage of the bond between the α- and β-carbons to yield an alkene and an enol (which tautomerizes to a carbonyl compound), or intramolecular cyclization to form a cyclobutanol (B46151) derivative. wikipedia.orgyoutube.com

Table 1: Predicted Products of Norrish Type II Reaction of this compound

| Reaction Pathway | Predicted Product(s) |

|---|---|

| β-Cleavage | 2,2-Dimethylpropanal and Ethenol |

| Cyclization | 1-(1-hydroxy-1-methylethyl)cyclobutanol |

The study of this compound in such reactions can provide valuable insights into the stereochemistry and regioselectivity of these processes, which are fundamental in organic photochemistry. nih.govconsensus.app

Utilization in Material Science Applications

The bifunctional nature of this compound lends itself to applications in material science, particularly in the synthesis of polymers. The presence of both a hydroxyl and an aldehyde group allows it to act as a versatile monomer in the production of polyesters and polyurethanes.

The hydroxyl group can participate in esterification reactions with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. Similarly, it can react with diisocyanates to form polyurethanes. The aldehyde group, on the other hand, can be oxidized to a carboxylic acid to create a diacid monomer or reduced to a diol, further expanding its potential in polymer synthesis. ekb.egresearchgate.netmdpi.com

Table 2: Potential Polymerization Roles of this compound Derivatives

| Derivative | Monomer Type | Resulting Polymer |

|---|---|---|

| Original Compound | Hydroxy-aldehyde | Functionalized Polyesters/Polyurethanes |

| Oxidized (Diacid) | Dicarboxylic Acid | Polyesters |

| Reduced (Diol) | Diol | Polyesters, Polyurethanes |

The gem-dimethyl group on the carbon adjacent to the aldehyde provides steric hindrance, which can influence the polymer's properties, potentially leading to materials with unique thermal and mechanical characteristics. researchgate.netwikipedia.orgnih.gov

Role in Flavor and Fragrance Chemistry

Aldehydes are a well-established class of compounds in the flavor and fragrance industry, often contributing fruity, floral, and waxy notes. nih.govwikipedia.orgthegoodscentscompany.comfragranceconservatory.com The odor profile of this compound is not widely documented, but predictions can be made based on its structural features. The seven-carbon chain places it in the range of aldehydes known for such characteristics.

The presence of the hydroxyl group can add a different dimension to its scent profile, potentially introducing softer, more floral, or slightly woody undertones. The gem-dimethyl group can also influence the odor, as steric bulk is known to play a role in how a molecule interacts with olfactory receptors. researchgate.netresearchgate.net It is plausible that this compound or its derivatives could be used to create novel scents or to act as a modifier in existing fragrance formulations. For instance, intramolecular cyclization of ω-hydroxy aldehydes can lead to the formation of macrocyclic lactones, a class of compounds often associated with musk-like scents. uzh.chnih.govnih.govresearchgate.net

Table 3: Predicted Odor Profile of this compound

| Structural Feature | Expected Contribution to Odor |

|---|---|

| Heptanal backbone | Fruity, waxy, slightly green |

| Hydroxyl group | Floral, woody, softening effect |

| Gem-dimethyl group | Potential for unique nuances, influencing intensity |

Industrial Organic Synthesis Building Block

In industrial organic synthesis, bifunctional molecules like this compound are valuable intermediates for the creation of more complex fine chemicals. vedantu.comallen.in Its two reactive centers can be addressed selectively to build molecular complexity in a controlled manner.

Aldol (B89426) condensation is a common industrial method for forming carbon-carbon bonds and producing hydroxy carbonyl compounds. vedantu.comallen.inufv.brresearchgate.netiitk.ac.in this compound itself can be seen as a product of such a reaction and can be a starting point for a variety of other transformations.

Table 4: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Class |

|---|---|---|

| Aldehyde | Oxidation | Carboxylic Acids |

| Reduction | Primary Alcohols (Diols) | |

| Grignard Reaction | Secondary Alcohols | |

| Hydroxyl | Oxidation | Aldehydes (Keto-aldehydes) |

| Esterification | Esters |

| Both | Cyclization | Lactones |

These transformations can lead to the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Environmental Chemistry Applications

Hydroxy carbonyls are known to be present in the atmosphere and play a role in atmospheric chemistry. ca.govosti.govmdpi.comacs.org They can be formed from the oxidation of volatile organic compounds (VOCs) emitted from both natural and anthropogenic sources.

One significant pathway for the formation of this compound in the atmosphere is through the ozonolysis of specific alkenes. acs.orgnih.govnih.govmasterorganicchemistry.comyoutube.com For example, the reaction of ozone with a branched C7 alkene, such as 4,4-dimethyl-1-heptene, would be expected to yield this compound as a primary product.

Once formed in the atmosphere, this compound can participate in further photochemical reactions. Its relatively low volatility suggests it could contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. semanticscholar.orgcopernicus.orgcopernicus.orgnih.govyoutube.com Understanding the atmospheric lifecycle of such compounds is crucial for developing accurate models of atmospheric chemistry.

Table 5: Atmospheric Chemistry Profile of this compound

| Aspect | Description |

|---|---|

| Formation Pathway | Ozonolysis of branched C7 alkenes (e.g., 4,4-dimethyl-1-heptene) |

| Atmospheric Fate | Photolysis, reaction with OH radicals |

| Potential Impact | Precursor to Secondary Organic Aerosol (SOA) formation |

Future Research Directions and Challenges

Development of Novel Enantioselective Synthesis Methods

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. wikipedia.org For 5-Hydroxy-2,2-dimethylpentanal, the hydroxyl-bearing carbon presents a chiral center, making the development of methods to control its stereochemistry a critical research objective.

Current Challenges and Future Approaches:

Catalyst Development: A primary challenge is the design of catalysts that can selectively produce one enantiomer over the other. Future work should focus on both metal-based and organocatalytic systems. wikipedia.org Bifunctional organocatalysts, which can activate both nucleophilic and electrophilic partners simultaneously, could be particularly effective for reactions involving this hydroxy aldehyde. beilstein-journals.orgnih.gov

Biocatalysis: The use of enzymes, such as aldo-keto reductases (AKRs) or lipases, offers a promising green alternative for stereoselective synthesis. nih.govmdpi.com Screening for or engineering enzymes that can reduce a precursor ketone with high enantioselectivity is a key avenue for exploration. nih.gov

Substrate Control: Methods that leverage chiral auxiliaries attached to the starting material can guide the stereochemical outcome of a reaction, providing a reliable, albeit less atom-economical, route to the desired enantiomer.

| Synthesis Strategy | Description | Potential for this compound |

| Asymmetric Catalysis | Employs a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer. | Development of chiral transition-metal complexes or organocatalysts for the asymmetric reduction of a precursor ketone or asymmetric hydroformylation of a corresponding alkene. |

| Biocatalysis | Utilizes enzymes to perform highly selective transformations. mdpi.com | Application of ketoreductases for the enantioselective reduction to form the chiral alcohol center. nih.gov |

| Chiral Pool Synthesis | Starts with an inexpensive, enantiopure natural product as the starting material. | Could be a viable route if a suitable chiral precursor can be identified. |

Exploration of Underutilized Reactivity Pathways

The dual functionality of this compound allows for a rich variety of chemical transformations that remain largely unexplored. While standard reactions of alcohols and aldehydes are known, the interplay between these two groups can lead to novel reactivity.

Intramolecular Cyclization: The proximity of the hydroxyl and aldehyde groups can facilitate intramolecular cyclization reactions to form cyclic hemiacetals or other heterocyclic structures. Investigating the conditions (catalyst, temperature, solvent) that control this cyclization is a key research area.

Cascade Reactions: The compound can serve as a linchpin in cascade or domino reactions. For instance, a reaction at the aldehyde could trigger a subsequent transformation involving the hydroxyl group, allowing for the rapid construction of molecular complexity from a simple starting material.

Latent Functionality: The reactivity of one functional group can be "latent," only becoming expressed after the other has reacted. For example, the Amadori rearrangement of Schiff base adducts of other α-hydroxyaldehydes generates a new aldehyde function in situ, enabling further reactions like covalent crosslinking. nih.gov Similar latent potential in this compound could be exploited.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques can provide unprecedented insight into the transient species and rapid dynamics that govern the reactivity of this compound.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy operate on femtosecond to microsecond timescales, allowing researchers to observe the formation and decay of short-lived intermediates and transition states. unimelb.edu.auacs.org This could be used to study the dynamics of electron transfer in redox reactions or the precise timing of bond-forming and bond-breaking events in catalytic cycles involving the compound. tandfonline.com

Single-Molecule Spectroscopy: By observing individual molecules one at a time, these techniques can uncover reaction pathways and dynamic fluctuations that are hidden in conventional ensemble measurements. nih.govresearchgate.net For example, a scanning tunneling microscopy break junction (STM-BJ) could be used to monitor the dynamics of a reaction involving this compound at a single-molecule level. advanceseng.com This approach can reveal heterogeneity in catalytic processes and provide a more detailed picture of reaction kinetics. researchgate.net

| Technique | Timescale | Information Gained | Relevance to this compound |

| Transient Absorption Spectroscopy | Femtoseconds to Microseconds | Characterization of excited states, reaction intermediates, and electron transfer dynamics. unimelb.edu.au | Elucidating the mechanism of photocatalytic transformations or rapid cyclization events. |

| Time-Domain Raman Spectroscopy | Femtoseconds | Real-time tracking of coherent nuclear wavepacket motions during a reaction. tandfonline.com | Understanding how specific molecular vibrations drive reaction pathways. |

| Single-Molecule Fluorescence | Milliseconds to Seconds | Observation of individual catalytic turnovers, reaction trajectories, and dynamic disorder. nih.gov | Revealing the detailed kinetics and heterogeneity of enzymatic or catalytic reactions. |

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational modeling and experimental work is transforming chemical research. Machine learning and quantum mechanical calculations can accelerate discovery by predicting reaction outcomes and guiding experimental design. nih.govaimlic.comnih.gov

Reaction Prediction: Machine learning algorithms, trained on large datasets of known reactions, can predict the likely products of this compound with various reagents. neurips.ccnips.ccacs.org These models can help chemists prioritize experiments and explore novel chemical space.

Mechanism Elucidation: Quantum chemical calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This can provide a theoretical framework for understanding the reactivity observed in the lab.

Catalyst Design: Predictive models can be used to design new catalysts with enhanced activity and selectivity for transformations involving this compound. By correlating catalyst structure with performance, these models can guide the synthesis of next-generation catalytic systems. nih.gov A significant challenge, however, is the availability of sufficient high-quality data specific to this or similar molecules to train reliable models. aimlic.com

Discovery of New Catalytic Transformations Involving this compound

As a bifunctional building block, this compound is an ideal substrate for the development of novel catalytic transformations. Its ability to engage in multiple types of interactions makes it a versatile partner in catalysis. tcd.ie

Bifunctional Catalysis: The molecule's two functional groups can interact simultaneously with a bifunctional catalyst, leading to highly organized transition states and excellent stereocontrol. beilstein-journals.orgnih.gov This strategy could be applied to asymmetric intramolecular reactions or intermolecular reactions where the compound acts as a chiral building block.

Aldehyde C-H Activation: Modern transition-metal catalysis has enabled the activation of traditionally inert C-H bonds. nih.gov Developing catalysts that can selectively activate the aldehydic C-H bond of this compound would open up a host of new transformations, such as hydroacylation, without the need for pre-functionalization. nih.gov

Photoredox Catalysis: This rapidly growing field uses light to drive chemical reactions. This compound could serve as a substrate in photoredox-catalyzed reactions, for example, through oxidation of the alcohol or coupling reactions at the aldehyde.

Investigation into Complex Systems and Mixtures

The behavior of molecules is often different in complex environments compared to idealized laboratory conditions. Studying this compound in such systems is crucial for understanding its real-world relevance.

Atmospheric Chemistry: As a volatile organic compound (VOC), this compound can participate in atmospheric chemistry. ijarpr.come-bookshelf.de Its reactions with atmospheric oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) can contribute to the formation of secondary organic aerosols and ground-level ozone. github.ioacs.orgresearchgate.net Understanding these reaction pathways is important for air quality and climate modeling.

Prebiotic Chemistry: Simple organic molecules with multiple functional groups are of interest in studies on the origin of life. Investigating the reactivity of this compound under simulated prebiotic conditions could provide insights into the formation of more complex biological building blocks.

Systems Chemistry: In complex reaction networks, molecules can interact in non-linear and emergent ways. Exploring the role of this compound in such networks could reveal new principles of chemical self-organization and lead to the discovery of novel reaction systems with unique properties.

Conclusion

Summary of Key Academic Findings and Contributions